Cas no 1506096-48-5 (N-methyl-N-(quinolin-2-yl)methylhydroxylamine)

N-methyl-N-(quinolin-2-yl)methylhydroxylamine is a specialized organic compound featuring a quinoline backbone functionalized with a methylhydroxylamine group. Its structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical derivatives. The quinoline moiety enhances its potential for applications in medicinal chemistry, where it may serve as a precursor for bioactive molecules. The N-methyl and hydroxylamine functionalities contribute to its versatility in nucleophilic and oxidative transformations. This compound is typically handled under controlled conditions due to its reactive nature, ensuring stability and purity for research and industrial use.
N-methyl-N-(quinolin-2-yl)methylhydroxylamine structure
1506096-48-5 structure
商品名:N-methyl-N-(quinolin-2-yl)methylhydroxylamine
CAS番号:1506096-48-5
MF:C11H12N2O
メガワット:188.225782394409
CID:6517980
PubChem ID:96854867

N-methyl-N-(quinolin-2-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-methyl-N-(quinolin-2-yl)methylhydroxylamine
    • 1506096-48-5
    • EN300-1811450
    • N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
    • インチ: 1S/C11H12N2O/c1-13(14)8-10-7-6-9-4-2-3-5-11(9)12-10/h2-7,14H,8H2,1H3
    • InChIKey: PJQSSGNSULILFC-UHFFFAOYSA-N
    • ほほえんだ: ON(C)CC1C=CC2C=CC=CC=2N=1

計算された属性

  • せいみつぶんしりょう: 188.094963011g/mol
  • どういたいしつりょう: 188.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 36.4Ų

N-methyl-N-(quinolin-2-yl)methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811450-1.0g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
1g
$785.0 2023-06-03
Enamine
EN300-1811450-10.0g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
10g
$3376.0 2023-06-03
Enamine
EN300-1811450-0.1g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1811450-2.5g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
2.5g
$1509.0 2023-09-19
Enamine
EN300-1811450-0.05g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
0.05g
$647.0 2023-09-19
Enamine
EN300-1811450-10g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
10g
$3315.0 2023-09-19
Enamine
EN300-1811450-0.5g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1811450-5.0g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
5g
$2277.0 2023-06-03
Enamine
EN300-1811450-1g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
1g
$770.0 2023-09-19
Enamine
EN300-1811450-0.25g
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
1506096-48-5
0.25g
$708.0 2023-09-19

N-methyl-N-(quinolin-2-yl)methylhydroxylamine 関連文献

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N-methyl-N-(quinolin-2-yl)methylhydroxylamineに関する追加情報

Introduction to N-methyl-N-(quinolin-2-yl)methylhydroxylamine (CAS No. 1506096-48-5)

N-methyl-N-(quinolin-2-yl)methylhydroxylamine, a compound with the chemical identifier CAS No. 1506096-48-5, represents a significant advancement in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-methyl-N-(quinolin-2-yl)methylhydroxylamine incorporates a quinoline moiety, which is well-documented for its role in various bioactive molecules. The presence of a hydroxylamine group further enhances its pharmacological profile, making it a promising candidate for further investigation.

The quinoline scaffold is a cornerstone in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In recent years, researchers have been exploring the derivatives of quinoline to discover novel therapeutic entities. The introduction of the hydroxylamine group in N-methyl-N-(quinolin-2-yl)methylhydroxylamine adds a layer of complexity that could modulate its binding affinity and metabolic stability. This compound is particularly intriguing because it combines the favorable properties of quinoline derivatives with the reactivity of hydroxylamine, opening up new avenues for drug design.

Recent studies have highlighted the importance of quinoline derivatives in addressing global health challenges. For instance, compounds derived from quinoline have shown promise in treating parasitic infections and certain types of cancer. The hydroxylamine functional group is known for its ability to participate in hydrogen bonding, which can be crucial for the binding affinity of a drug molecule to its target. In the case of N-methyl-N-(quinolin-2-yl)methylhydroxylamine, this feature could be leveraged to enhance its interaction with biological targets, thereby improving its therapeutic efficacy.

The synthesis of N-methyl-N-(quinolin-2-yl)methylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the hydroxylamine group necessitates careful handling to avoid unwanted side reactions. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with higher yields and purity. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed in the synthesis process. These methods not only ensure the structural integrity of the compound but also facilitate its subsequent functionalization for further pharmacological studies.

The pharmacological profile of N-methyl-N-(quinolin-2-yl)methylhydroxylamine is still under investigation, but preliminary data suggest that it exhibits interesting biological activities. The quinoline moiety is known to possess antimicrobial properties, while the hydroxylamine group may contribute to anti-inflammatory effects. Such dual functionality makes this compound a versatile tool for developing novel therapeutics. Researchers are particularly interested in exploring its potential as an antitumor agent, given the well-documented role of quinoline derivatives in cancer research.

In vitro studies have begun to unravel the mechanism of action of N-methyl-N-(quinolin-2-yl)methylhydroxylamine. Initial experiments indicate that it can inhibit certain enzymes involved in cell proliferation and survival. This suggests that it may have therapeutic potential in treating cancers that rely on these enzymatic pathways. Additionally, the compound's ability to cross cell membranes could make it an effective candidate for systemic delivery therapies. These findings are encouraging and warrant further exploration into its pharmacokinetic properties.

The development of new drugs is a lengthy and complex process that involves multiple stages, from discovery to clinical trials. However, compounds like N-methyl-N-(quinolin-2-yl)methylhydroxylamine offer hope by providing new leads for drug discovery. The combination of computational modeling and high-throughput screening techniques has accelerated the identification of promising candidates. These tools allow researchers to predict the biological activity of molecules before they are synthesized, saving time and resources.

The future prospects for N-methyl-N-(quinolin-2-yl)methylhydroxylamine are promising, but significant challenges remain. One major hurdle is determining its safety profile through preclinical studies. Researchers must assess its toxicity, potential side effects, and interactions with other drugs before it can be considered for human trials. Additionally, optimizing its pharmacokinetic properties will be crucial for ensuring that it reaches therapeutic levels in the body effectively.

In conclusion, N-methyl-N-(quinolin-2-yl)methylhydroxylamine (CAS No. 1506096-48-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in medicinal chemistry. Its incorporation of a quinoline moiety and a hydroxylamine group makes it a versatile candidate for drug development. While further research is needed to fully understand its pharmacological properties, initial findings are encouraging and suggest that it may have therapeutic potential in treating various diseases.

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